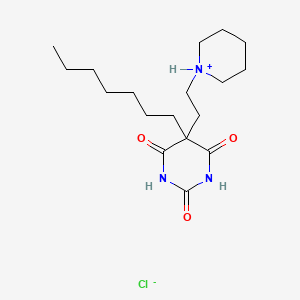
5-Heptyl-5-(2-piperidinoethyl)barbituric acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Heptyl-5-(2-piperidinoethyl)barbituric acid hydrochloride is a derivative of barbituric acid, a compound known for its central nervous system depressant properties This compound is characterized by the presence of a heptyl group and a piperidinoethyl group attached to the barbituric acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Heptyl-5-(2-piperidinoethyl)barbituric acid hydrochloride typically involves the following steps:
Formation of the Barbituric Acid Core: Barbituric acid is synthesized by the condensation of urea with malonic acid or its derivatives.
Introduction of the Heptyl Group: The heptyl group is introduced through alkylation reactions, where heptyl halides react with the barbituric acid core under basic conditions.
Attachment of the Piperidinoethyl Group: The piperidinoethyl group is introduced via nucleophilic substitution reactions, where piperidine reacts with an appropriate ethyl halide derivative of the barbituric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Heptyl-5-(2-piperidinoethyl)barbituric acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the piperidinoethyl group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides are used under basic or acidic conditions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted barbituric acid derivatives.
Scientific Research Applications
5-Heptyl-5-(2-piperidinoethyl)barbituric acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including its use as a sedative or anticonvulsant.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Heptyl-5-(2-piperidinoethyl)barbituric acid hydrochloride involves its interaction with central nervous system receptors. It acts as a nonselective central nervous system depressant by promoting the binding to inhibitory gamma-aminobutyric acid (GABA) subtype receptors and modulating chloride currents through receptor channels. This results in increased synaptic inhibition and reduced neuronal excitability .
Comparison with Similar Compounds
Similar Compounds
Phenobarbital: A long-acting barbiturate used as an anticonvulsant and sedative.
Butalbital: A barbiturate used for its sedative and analgesic properties.
Pentobarbital: A short-acting barbiturate used for anesthesia and euthanasia.
Uniqueness
5-Heptyl-5-(2-piperidinoethyl)barbituric acid hydrochloride is unique due to its specific chemical structure, which imparts distinct pharmacological properties. The presence of the heptyl and piperidinoethyl groups enhances its lipophilicity and receptor binding affinity, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
110459-52-4 |
|---|---|
Molecular Formula |
C18H32ClN3O3 |
Molecular Weight |
373.9 g/mol |
IUPAC Name |
5-heptyl-5-(2-piperidin-1-ium-1-ylethyl)-1,3-diazinane-2,4,6-trione;chloride |
InChI |
InChI=1S/C18H31N3O3.ClH/c1-2-3-4-5-7-10-18(11-14-21-12-8-6-9-13-21)15(22)19-17(24)20-16(18)23;/h2-14H2,1H3,(H2,19,20,22,23,24);1H |
InChI Key |
XNJKINGTRXXUEL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1(C(=O)NC(=O)NC1=O)CC[NH+]2CCCCC2.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


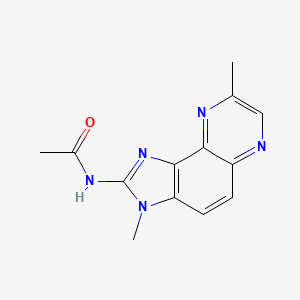
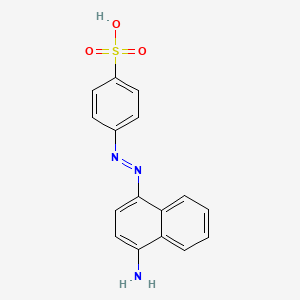




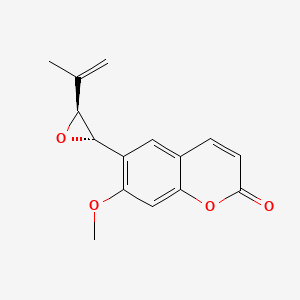
![Acetamide,N-(3-ethoxypropyl)-2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B13750276.png)
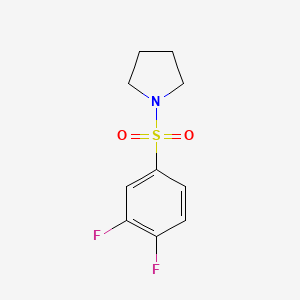

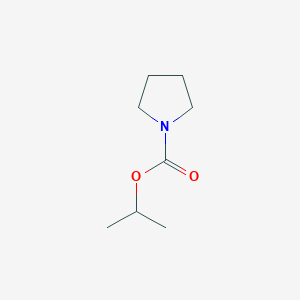

![3-[(4-Fluorobenzyl)sulfanyl]-6-propoxypyridazine](/img/structure/B13750316.png)
![6H-Pyrido[4,3-b]carbazole](/img/structure/B13750317.png)
